
(S)-(4-Benzylmorpholin-3-yl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-(4-Benzylmorpholin-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C₁₂H₁₉ClN₂O and a molecular weight of 242.75 g/mol . It is primarily used for research purposes and is known for its unique structure, which includes a morpholine ring substituted with a benzyl group and a methanamine group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(4-Benzylmorpholin-3-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring is synthesized through a cyclization reaction involving an appropriate diol and an amine.
Benzylation: The morpholine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Introduction of the Methanamine Group: The benzylated morpholine is reacted with formaldehyde and ammonium chloride to introduce the methanamine group.
Hydrochloride Formation: The final product is obtained by treating the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-(4-Benzylmorpholin-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride in the presence of a base.
Major Products Formed
Oxidation: Benzyl alcohol derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
(S)-(4-Benzylmorpholin-3-yl)methanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (S)-(4-Benzylmorpholin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
®-(4-Benzylmorpholin-3-yl)methanamine hydrochloride: The enantiomer of the compound with similar properties but different stereochemistry.
(4-Benzylmorpholin-3-yl)methanamine: The non-hydrochloride form of the compound.
(4-Benzylmorpholin-3-yl)methanol: A related compound with a hydroxyl group instead of the methanamine group.
Uniqueness
(S)-(4-Benzylmorpholin-3-yl)methanamine hydrochloride is unique due to its specific stereochemistry, which can influence its biological activity and interactions. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C12H19ClN2O |
|---|---|
Poids moléculaire |
242.74 g/mol |
Nom IUPAC |
[(3S)-4-benzylmorpholin-3-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C12H18N2O.ClH/c13-8-12-10-15-7-6-14(12)9-11-4-2-1-3-5-11;/h1-5,12H,6-10,13H2;1H/t12-;/m0./s1 |
Clé InChI |
VHAHGIZDWJXODW-YDALLXLXSA-N |
SMILES isomérique |
C1COC[C@@H](N1CC2=CC=CC=C2)CN.Cl |
SMILES canonique |
C1COCC(N1CC2=CC=CC=C2)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


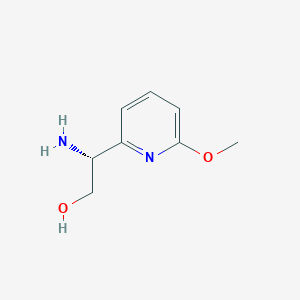
![2,5-Dihydroxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13142411.png)
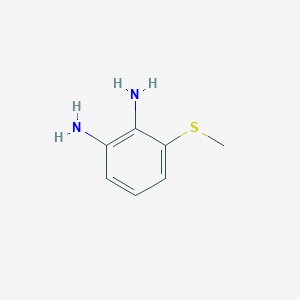
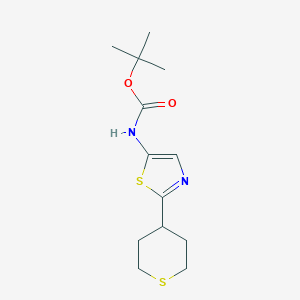
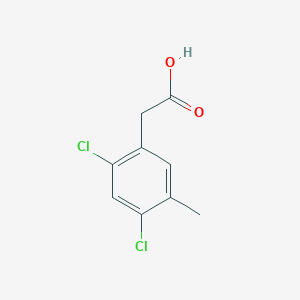
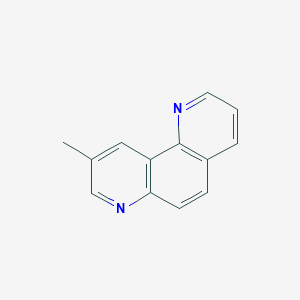
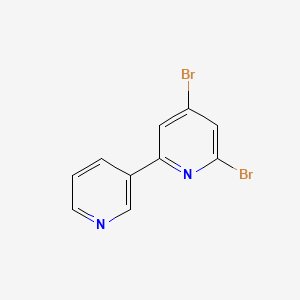
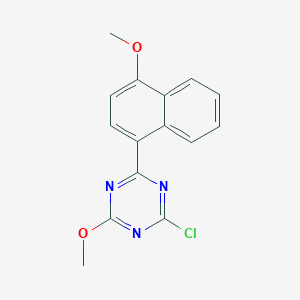
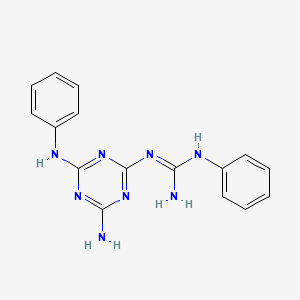
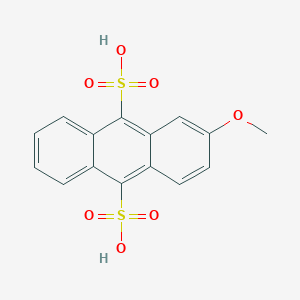
![Dodecanamide,N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-,ammoniumsalt](/img/structure/B13142479.png)
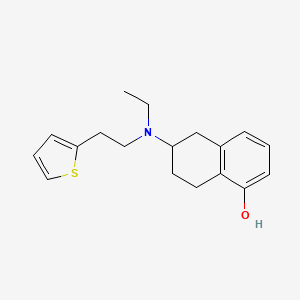
![N-(3-Fluorobenzyl)-5-methoxybenzo[b]thiophene-2-carboxamide](/img/structure/B13142495.png)
![(3,3'-Difluoro-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylsilane)](/img/structure/B13142496.png)
